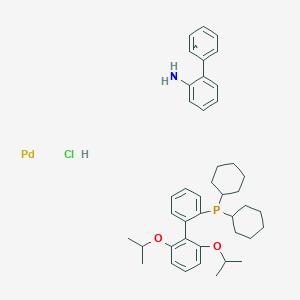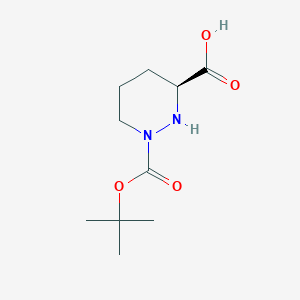![molecular formula C9H9ClN2O2 B8015046 (1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride](/img/structure/B8015046.png)
(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrrolo[2,3-b]pyridin-3-yl)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
FGFR4 Inhibition
2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride: has been investigated as a scaffold for developing inhibitors of fibroblast growth factor receptor 4 (FGFR4). FGFRs play crucial roles in cell proliferation, differentiation, and angiogenesis. Inhibiting FGFR4 may have therapeutic implications in cancer treatment .
Antiproliferative Activity Against Hep3B Cells
Researchers have identified this compound as a potent inhibitor of Hep3B cells, a hepatocellular carcinoma cell line. Its antiproliferative activity suggests potential use in cancer therapy .
Human Neutrophil Elastase (HNE) Inhibition
Another avenue of research involves exploring 1H-pyrrolo[2,3-b]pyridine derivatives , including this compound, as inhibitors of human neutrophil elastase (HNE). HNE is implicated in inflammatory processes, and inhibiting it could have therapeutic benefits .
Inhibitory Activity Against Different Cancer Cell Lines
Studies have demonstrated that 1H-pyrrolo[2,3-b]pyridine analogues , including our compound of interest, exhibit inhibitory activity against various cancer cell lines. This broad-spectrum effect makes it an intriguing candidate for further investigation in oncology .
FGFR1 Inhibition
In addition to FGFR4, researchers have screened this compound for inhibitory activity against fibroblast growth factor receptor 1 (FGFR1). Understanding its selectivity against different FGFR isoforms is essential for targeted therapies .
Antiproliferative Activities in Breast Cancer Cells
The compound has been evaluated for its antiproliferative effects in breast cancer cell lines, including 4T1, MDA-MB-231, and MCF-7. These investigations provide insights into its potential role in breast cancer treatment .
Mechanism of Action
Target of Action
The primary target of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs by binding to the receptor’s active site, inhibiting its kinase activity . This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are critical for cell proliferation and survival .
Biochemical Pathways
Upon binding to FGFRs, 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride disrupts several biochemical pathways. These include the RAS/MAPK pathway , which regulates cell proliferation, and the PI3K/AKT pathway , which controls cell survival . The inhibition of these pathways leads to reduced cell growth and increased apoptosis .
Pharmacokinetics
The compound exhibits high gastrointestinal absorption and is BBB permeant, indicating its ability to cross the blood-brain barrier .
Result of Action
The molecular and cellular effects of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride’s action include the inhibition of cell proliferation and the induction of apoptosis . This is achieved through the disruption of critical cell signaling pathways, leading to a decrease in cell growth and survival .
Action Environment
The action, efficacy, and stability of 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)acetic acid hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of certain enzymes or proteins, such as P-glycoprotein, can impact the compound’s effectiveness .
properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c12-8(13)4-6-5-11-9-7(6)2-1-3-10-9;/h1-3,5H,4H2,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDAHKVGAFJXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CC(=O)O)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate;dihydrate](/img/structure/B8014984.png)
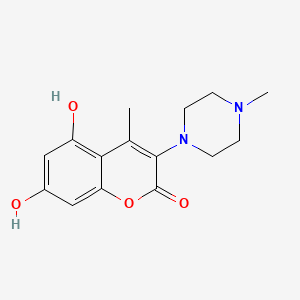

![Benzyl 6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B8015011.png)
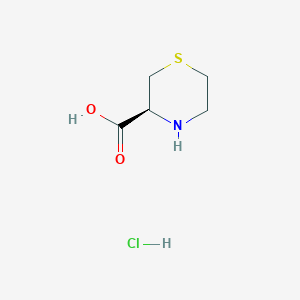


![1,2-Dihydrospiro[indole-3,4'-piperidine]-2-one; trifluoroacetic acid](/img/structure/B8015033.png)
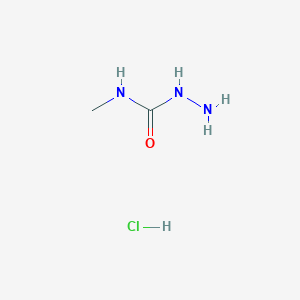
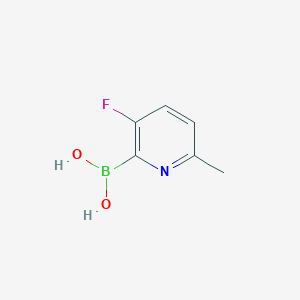
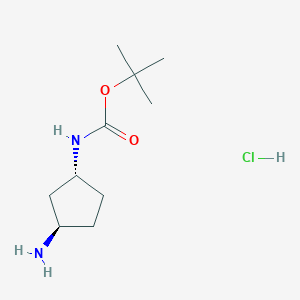
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate hydrochloride](/img/structure/B8015059.png)
